2-[(4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
Overview
Description
2-[(4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07326238 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Sigma-Aldrich provides “2-[(4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone” as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
The primary target of AKOS003668930 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell morphology, migration, and cell cycle progression .
Mode of Action
AKOS003668930 acts as an inhibitor of the RhoA transcriptional signaling pathway . It blocks the Serum Response Element (SRE)-driven transcription stimulated by various proteins involved in the RhoA pathway . The compound’s action seems to target the Myocardin-related Transcription Factor (MRTF)/Serum Response Factor (SRF)-dependent transcriptional activation .
Biochemical Pathways
By inhibiting the RhoA pathway, AKOS003668930 affects the downstream effects of this pathway, which include various cellular processes like cell adhesion, migration, and proliferation . The inhibition of these processes can lead to the suppression of cancer cell growth and metastasis .
Result of Action
The inhibition of the RhoA pathway by AKOS003668930 can lead to the suppression of cancer cell growth and metastasis . This is particularly relevant in the context of cancers where the RhoA pathway is known to be upregulated .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19-15(20)13-4-2-3-5-14(13)18-16(19)21-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBGPKSUDFMYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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